molecular formula C17H19NO3 B5861487 N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide

N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide

Cat. No.: B5861487
M. Wt: 285.34 g/mol
InChI Key: NSEKGKJDYZFCCM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide typically involves the reaction of 2-methoxyaniline with 3-(3-methylphenoxy)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-3-(3-methylphenoxy)propanamide.

    Reduction: Formation of N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of amide-containing compounds with biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-3-(3-methylphenoxy)propanamide
  • N-(2-methoxyphenyl)-3-(4-methylphenoxy)propanamide
  • N-(2-methoxyphenyl)-3-(3-chlorophenoxy)propanamide

Uniqueness

N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical and biological properties. The presence of both methoxy and methylphenoxy groups provides a balance of hydrophobic and hydrophilic interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-6-5-7-14(12-13)21-11-10-17(19)18-15-8-3-4-9-16(15)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEKGKJDYZFCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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